Cas no 484654-44-6 ((1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol)
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol Chemical and Physical Properties
Names and Identifiers
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- (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
- Cyclopropanemethanol, 2-(3-pyridinyl)-, (1R,2S)-rel- (9CI)
- [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol
- CYCLOPROPANEMETHANOL, 2-(3-PYRIDINYL)-, (1R,2S)-REL-
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- Inchi: 1S/C9H11NO/c11-6-8-4-9(8)7-2-1-3-10-5-7/h1-3,5,8-9,11H,4,6H2/t8-,9+/m0/s1
- InChI Key: QWHJXGUAMZXBPC-DTWKUNHWSA-N
- SMILES: OC[C@@H]1C[C@@H]1C1C=NC=CC=1
Computed Properties
- Exact Mass: 149.084063974g/mol
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- Density: 1.154±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 282.4±13.0 ºC (760 Torr),
- Flash Point: 124.6±19.8 ºC,
- Solubility: Slightly soluble (27 g/l) (25 º C),
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC7032-100 mg |
SR03168 |
484654-44-6 | >98% | 100mg |
$650.0 | 2022-02-28 | |
| DC Chemicals | DC7032-250 mg |
SR03168 |
484654-44-6 | >98% | 250mg |
$1300.0 | 2022-02-28 | |
| DC Chemicals | DC7032-1 g |
SR03168 |
484654-44-6 | >98% | 1g |
$2600.0 | 2022-02-28 | |
| DC Chemicals | DC7032-100mg |
SR03168 |
484654-44-6 | >98% | 100mg |
$650.0 | 2023-09-15 | |
| DC Chemicals | DC7032-250mg |
SR03168 |
484654-44-6 | >98% | 250mg |
$1300.0 | 2023-09-15 | |
| DC Chemicals | DC7032-1g |
SR03168 |
484654-44-6 | >98% | 1g |
$2600.0 | 2023-09-15 |
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol Suppliers
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
Compound CAS No 484654-44-6: (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
The compound (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol (CAS No 484654-44-6) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a pyridine moiety and a hydroxymethyl group. The stereochemistry of the molecule, specifically the (1R,2S) configuration, plays a crucial role in its properties and applications.
Recent studies have highlighted the importance of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol in medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways. The pyridine ring, known for its aromaticity and electron-withdrawing properties, contributes to the molecule's ability to interact with various biological targets. Meanwhile, the cyclopropane ring introduces strain and rigidity, which can enhance selectivity and binding affinity.
One of the most promising applications of this compound is in the field of enzyme inhibition. Studies have shown that (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol can act as a potent inhibitor of certain proteases and kinases. This makes it a valuable tool in the development of anti-inflammatory and anti-cancer drugs. The stereochemistry of the molecule is particularly important in determining its inhibitory activity, as it influences the spatial arrangement required for effective binding to enzyme active sites.
In addition to its medicinal applications, (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol has also been studied for its role in organic synthesis. Its unique structure makes it an excellent building block for constructing more complex molecules with diverse functionalities. Recent advancements in asymmetric synthesis have enabled researchers to efficiently synthesize this compound with high enantiomeric excess, further enhancing its utility in both academic and industrial settings.
The synthesis of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol involves a multi-step process that combines principles from stereochemistry and catalytic chemistry. One common approach involves the use of palladium-catalyzed cross-coupling reactions to construct the pyridine-cyclopropane linkage. The stereochemistry is carefully controlled during these reactions to ensure the desired (1R,2S) configuration is achieved.
From an environmental perspective, (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol has been evaluated for its biodegradability and eco-toxicity. Initial studies suggest that it has low toxicity to aquatic organisms under standard test conditions. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.
In conclusion, (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol (CAS No 484654-44-6) is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure and stereochemistry make it a valuable tool for developing new drugs and advanced materials. As research continues to uncover its full range of applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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